molecular formula C8H10F3NO B1471882 4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine CAS No. 1480028-13-4

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine

Cat. No. B1471882
CAS RN: 1480028-13-4
M. Wt: 193.17 g/mol
InChI Key: BQTBBRMNGQGCMM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine, also known as TFB, is an important organic compound used in various scientific and industrial applications. It is a colorless, volatile liquid with a slightly sweet odor. TFB is a versatile compound that can be used in a wide range of applications, from synthesis of pharmaceuticals to the production of high-performance materials.

Scientific Research Applications

Novel Synthetic Pathways

Synthesis and Polymerization

Zhang et al. (2007) detailed a novel synthesis route for 3,3,3-trifluoroprop-1-en-2-yl-substituted furans via palladium-catalyzed cyclization-isomerization, showcasing a method for producing furan derivatives with potential application in organic synthesis and material science Zhang, Zhao, & Lu, 2007. Mo et al. (2015) explored the facile electrochemical polymerization of a thiophen-2-yl furan derivative, emphasizing the enhanced capacitance properties of the resulting polymer for supercapacitor applications, indicating the role of furan derivatives in developing advanced materials Mo, Zhou, Ma, & Xu, 2015.

Peptide Synthesis

Gorbunova et al. (1991) proposed the 4,4,4-trifluoro-3-oxo-1-butenyl group as a suitable protecting group for the N-H terminal of amino acids in peptide synthesis, highlighting its utility in the synthesis of peptides and potential implications for drug development Gorbunova, Gerus, Galushko, & Kukhar, 1991.

Catalytic Applications and Organic Transformations

Catalysis and Amine Synthesis

Jiang et al. (2020) reported on the catalytic conversion of furfural to furan-derived amines using a Ru-based catalyst, demonstrating a high yield synthesis approach that underscores the versatility of furan derivatives in catalytic applications and organic synthesis Jiang, Ramdani, Muller, Ma, Pera‐Titus, Jérôme, & De Oliveira Vigiera, 2020.

properties

IUPAC Name

4,4,4-trifluoro-1-(furan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO/c9-8(10,11)5-6(12)4-7-2-1-3-13-7/h1-3,6H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTBBRMNGQGCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(furan-2-yl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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